REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][Si](C)(C)C.N1[CH:14]=[N:13][CH:12]=[N:11]1.N>S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O>[CH3:1][Si:2]([CH3:9])([CH3:8])[N:3]1[CH:14]=[N:13][CH:12]=[N:11]1
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Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
10.35 g
|
Type
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reactant
|
Smiles
|
N1N=CN=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
127 mg
|
Type
|
catalyst
|
Smiles
|
S1(=O)(=O)NC(=O)C2=CC=CC=C12
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Control Type
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UNSPECIFIED
|
Setpoint
|
126 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 30 minutes
|
Duration
|
30 min
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Type
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DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](N1N=CN=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.37 g | |
YIELD: PERCENTYIELD | 91.6% | |
YIELD: CALCULATEDPERCENTYIELD | 124.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |